molecular formula C12H15NO3 B14455688 N,N-Diethyl-1,3-benzodioxole-4-carboxamide CAS No. 70946-19-9

N,N-Diethyl-1,3-benzodioxole-4-carboxamide

Cat. No.: B14455688
CAS No.: 70946-19-9
M. Wt: 221.25 g/mol
InChI Key: DRXFRMCCSGMTRB-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,3-benzodioxole-4-carboxamide: is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,3-benzodioxole-4-carboxamide typically involves the reaction of 1,3-benzodioxole-4-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-1,3-benzodioxole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

N,N-Diethyl-1,3-benzodioxole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1,3-Benzodioxole: A simpler analog with similar structural features but lacking the diethylamide group.

    N,N-Dimethyl-1,3-benzodioxole-4-carboxamide: A closely related compound with dimethyl instead of diethyl groups.

    1,3-Benzodioxole-4-carboxylic acid: The precursor used in the synthesis of N,N-Diethyl-1,3-benzodioxole-4-carboxamide.

Uniqueness: this compound is unique due to the presence of the diethylamide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

70946-19-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N,N-diethyl-1,3-benzodioxole-4-carboxamide

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)12(14)9-6-5-7-10-11(9)16-8-15-10/h5-7H,3-4,8H2,1-2H3

InChI Key

DRXFRMCCSGMTRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C2C(=CC=C1)OCO2

Origin of Product

United States

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